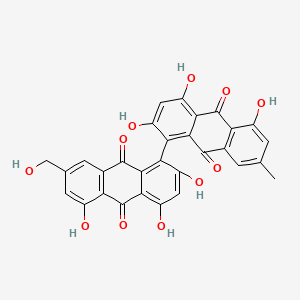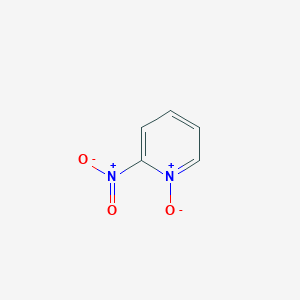
nitropyridine N-oxide
Vue d'ensemble
Description
Nitropyridine N-oxide is a heterocyclic compound that has garnered significant interest in the fields of chemistry and biotechnology. This compound is characterized by the presence of a nitro group (-NO2) and an N-oxide group (-N→O) attached to a pyridine ring. The unique structural features of this compound confer it with distinct chemical properties, making it a valuable intermediate in various synthetic and industrial applications .
Applications De Recherche Scientifique
Nitropyridine N-oxide has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent and intermediate in the synthesis of various organic compounds.
Biology: Investigated for its potential as an inhibitor of enzymes and biological pathways.
Medicine: Explored for its antiviral, antifungal, and anti-inflammatory properties.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Safety and Hazards
Orientations Futures
Nitropyridine N-oxide derivatives have received particular interest in chemistry and biotechnology due to their accentuated oxidizing properties, high polarity, and their versatility as simultaneous charge donors and acceptors . These properties have qualified these compounds to be widely used in various fields of applications, e.g., as organocatalysts for asymmetric allylation of aldehydes . Future research may focus on further exploring these properties and developing new applications for these compounds.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Nitropyridine N-oxide can be synthesized through several methods, including:
Nitration of Pyridine N-oxide: Pyridine N-oxide is nitrated using a mixture of nitric acid (HNO3) and sulfuric acid (H2SO4) to yield this compound.
Oxidation of Nitropyridine: Nitropyridine can be oxidized using oxidizing agents such as hydrogen peroxide (H2O2) in the presence of acetic acid (AcOH) or other catalysts to form this compound.
Industrial Production Methods: In industrial settings, continuous flow synthesis is often employed to produce this compound. This method involves the continuous nitration of pyridine N-oxide followed by extraction and purification steps. The use of microreaction technology enhances the safety and efficiency of the process by ensuring precise temperature control and minimizing the formation of by-products .
Analyse Des Réactions Chimiques
Types of Reactions: Nitropyridine N-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form higher oxidation state derivatives.
Reduction: Reduction of this compound can yield aminopyridine derivatives.
Substitution: The nitro and N-oxide groups make this compound highly reactive towards nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2) in the presence of acetic acid (AcOH) or other catalysts.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or catalytic hydrogenation.
Substitution: Various nucleophiles and electrophiles under appropriate conditions.
Major Products:
Oxidation Products: Higher oxidation state derivatives.
Reduction Products: Aminopyridine derivatives.
Substitution Products: Substituted pyridine derivatives.
Mécanisme D'action
The mechanism of action of nitropyridine N-oxide involves its ability to act as both an electron donor and acceptor. This dual functionality allows it to participate in various chemical reactions and interact with molecular targets. The nitro group and N-oxide group can undergo redox reactions, influencing the compound’s reactivity and interaction with biological molecules .
Comparaison Avec Des Composés Similaires
Nitropyridine N-oxide can be compared with other similar compounds such as:
4-Nitroquinoline N-oxide: Both compounds have nitro and N-oxide groups, but 4-nitroquinoline N-oxide is more commonly used as a model mutagen and carcinogen in cancer research.
Pyridine N-oxide: Lacks the nitro group, making it less reactive in certain chemical reactions.
Nitrobenzene: Contains a nitro group but lacks the N-oxide group, resulting in different chemical properties and reactivity.
The unique combination of the nitro and N-oxide groups in this compound makes it a versatile compound with distinct chemical and biological properties.
Propriétés
IUPAC Name |
2-nitro-1-oxidopyridin-1-ium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4N2O3/c8-6-4-2-1-3-5(6)7(9)10/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDACQOOLIVCDNP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=[N+](C(=C1)[N+](=O)[O-])[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40496988 | |
| Record name | 2-Nitro-1-oxo-1lambda~5~-pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40496988 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2403-02-3 | |
| Record name | 2-Nitro-1-oxo-1lambda~5~-pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40496988 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the basic structure of nitropyridine N-oxide?
A1: this compound consists of a pyridine ring with a nitro group (NO2) and an N-oxide group (N→O) attached. The position of these substituents can vary, leading to isomers like 4-nitropyridine N-oxide and 3-methyl-4-nitropyridine N-oxide.
Q2: How does the N-oxide group influence the properties of the pyridine ring?
A2: The N-oxide group significantly impacts the electronic distribution within the pyridine ring. It acts as an electron-donating group, increasing the electron density in the ring, particularly at the ortho and para positions []. This influences the reactivity of the molecule towards electrophilic substitution reactions.
Q3: How does the nitro group interact with the N-oxide group in terms of electronic effects?
A3: The nitro group is a strong electron-withdrawing group, while the N-oxide group is electron-donating. This creates a push-pull electronic effect within the molecule, contributing to its dipole moment and influencing its reactivity [, ].
Q4: Are there any spectroscopic techniques particularly useful for characterizing nitropyridine N-oxides?
A4: Yes, several spectroscopic methods are helpful:
- NMR Spectroscopy: 1H NMR provides information about the hydrogen atom environment, helping to determine the position of substituents on the pyridine ring [].
- UV-Vis Spectroscopy: Nitropyridine N-oxides display characteristic absorption bands in the UV-Vis region, which are sensitive to the solvent environment. This makes them useful as solvatochromic probes [, ].
- Infrared Spectroscopy (IR): IR spectroscopy reveals information about the vibrational modes of the molecule, including those associated with the nitro and N-oxide groups [].
Q5: What is the significance of the crystal structure of nitropyridine N-oxides?
A5: Crystal structures provide valuable insights into the three-dimensional arrangement of molecules and the nature of intermolecular interactions. Studies have shown that nitropyridine N-oxides can form diverse crystal structures, influenced by factors like hydrogen bonding and π-π stacking interactions [, , , ]. This information is crucial for understanding their solid-state properties and potential applications, particularly in materials science.
Q6: How does the reactivity of this compound differ from that of pyridine?
A6: The N-oxide group makes the pyridine ring more susceptible to nucleophilic attack, particularly at the 2- and 4-positions [, ]. This is in contrast to pyridine, which is more prone to electrophilic attack.
Q7: Can Grignard reagents be used for the direct modification of nitropyridine N-oxides?
A7: Yes, recent research has demonstrated that Grignard reagents can be used for the facile and site-selective arylation and alkylation of nitropyridine N-oxides []. This method offers a versatile approach for introducing various substituents onto the pyridine ring.
Q8: Is there a way to selectively introduce a cyano group into the pyridine ring of this compound?
A8: Yes, the Reissert-Kaufmann-type reaction allows for the introduction of a cyano group at the 2-position of nitropyridine N-oxides []. This reaction proceeds through the formation of an N-methoxy-pyridinium salt, which then reacts with a cyanide source.
Q9: How can nitropyridine N-oxides be used in the synthesis of other valuable compounds?
A9: They serve as valuable intermediates for synthesizing:
- Aminopyridines: Nitropyridine N-oxides can be reduced to the corresponding aminopyridines, which are essential building blocks for various pharmaceuticals, agrochemicals, and materials [].
- Fluoropyridines: Recent research has shown that 3-bromo-4-nitropyridine N-oxide can undergo direct fluorination to yield 3-fluoro-4-nitropyridine N-oxide, a valuable intermediate for synthesizing fluoropyridines [].
Q10: What are the key photochemical processes observed in 4-nitropyridine N-oxide?
A10: 4-Nitropyridine N-oxide undergoes intriguing photochemical transformations, primarily involving the nitro and N-oxide groups [, ]:
Q11: How does the presence of an amino substituent affect the photochemical behavior of nitropyridine N-oxides?
A11: Introducing an amino group, as in 2-butylamino-6-methyl-4-nitropyridine N-oxide, introduces the possibility of excited-state intramolecular proton transfer (ESIPT) [, , ]. This process involves the transfer of a proton from the amino group to the N-oxide group in the excited state, leading to the formation of a tautomeric species. This tautomer exhibits distinct photophysical properties compared to the original molecule.
Q12: How is computational chemistry employed in understanding nitropyridine N-oxides?
A12: Computational methods like Density Functional Theory (DFT) and Molecular Mechanics (MM) are widely used to:
- Predict molecular properties: Calculate dipole moments, electrostatic potentials, and electronic structures to gain insights into their reactivity and properties [, , ].
- Investigate photochemical processes: Simulate excited-state dynamics, including ESIPT processes, to explain the observed photophysical behavior [, ].
Q13: How does modifying the structure of nitropyridine N-oxides affect their biological activity?
A13: Structure-activity relationship (SAR) studies aim to correlate the chemical structure of a molecule with its biological activity. While specific SAR data for nitropyridine N-oxides is limited in the provided papers, some general trends can be inferred:
- Substituent Effects: The type and position of substituents on the pyridine ring can significantly impact the molecule's interaction with biological targets, affecting its activity and potency [, ].
- N-Oxide Group: The presence and position of the N-oxide group are crucial for activity in some cases. For example, 4-nitropyridine N-oxide has been identified as the active mutagenic species in certain studies [].
Q14: What is known about the toxicity of 2-ethyl-4-nitropyridine N-oxide?
A14: 2-ethyl-4-nitropyridine N-oxide, an intermediate in the synthesis of the anti-tuberculosis drug ethionamide, has been subjected to toxicological assessments []. Studies in rats and mice revealed a moderate acute toxicity profile. Notably, it exhibited a pronounced irritating effect on the eyes and a damaging effect on the blood system, causing an imbalance in oxyhemoglobin and methemoglobin levels.
Q15: Are there any established safe exposure limits for 2-ethyl-4-nitropyridine N-oxide in occupational settings?
A15: Based on the toxicological data, a tentative safe exposure level (TSEL) of 0.5 mg/m3 in the air of the working area has been proposed for 2-ethyl-4-nitropyridine N-oxide []. Adhering to this limit is crucial to minimize health risks to workers handling this compound.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
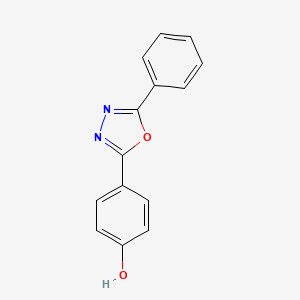
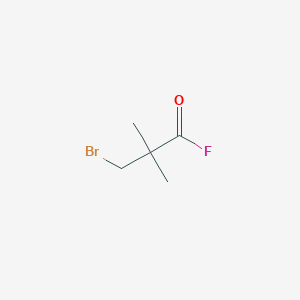
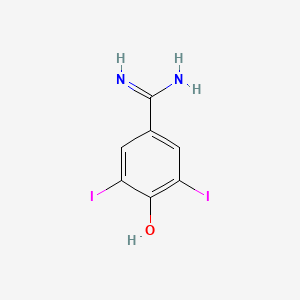
![naphthalen-1-yl(1-pentyl-1H-benzo[d]imidazol-2-yl)methanone](/img/structure/B1654440.png)
![5-[(3-Amino-4-methoxyphenyl)methyl]-2-methoxyaniline](/img/structure/B1654443.png)



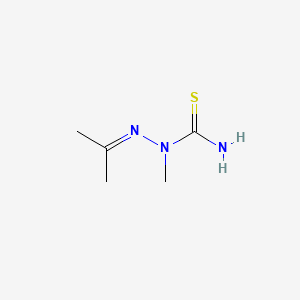

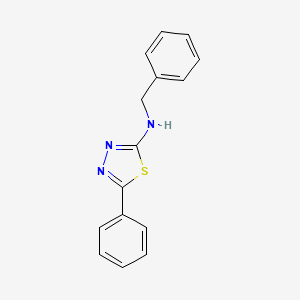
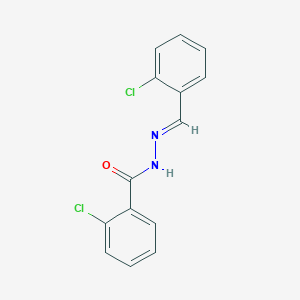
![[1,1'-Bicyclohexyl]-3,3'-dione](/img/structure/B1654455.png)
